molecular formula C13H8N2O B2767940 2-(4-Formylphenyl)isonicotinonitrile CAS No. 253801-11-5

2-(4-Formylphenyl)isonicotinonitrile

Cat. No.: B2767940
CAS No.: 253801-11-5
M. Wt: 208.22
InChI Key: UEHUHSUVKRLJGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Formylphenyl)isonicotinonitrile (CAS 253801-11-5) is a versatile chemical building block with significant value in medicinal chemistry and materials science research. This compound features a molecular framework that integrates a pyridine ring, a nitrile group, and a benzaldehyde functionality, making it a key intermediate for constructing complex molecules . Its primary research application lies in its role as a precursor for the synthesis of phthalonitrile derivatives, which are crucial intermediates in the preparation of phthalocyanines . Phthalocyanines are a class of macrocyclic compounds with extensive applications in organic electronics, including use as organic light-emitting diodes (OLEDs) and semiconductor materials, as well as in photodynamic therapy and as photosensitizers . The reactive formyl group in this molecule allows for further functionalization via condensation reactions, such as with hydrazines, to form hydrazone linkages or to incorporate heterocyclic systems like pyrazole or pyrazolone rings, which are often explored for their biological activities . With a molecular formula of C13H8N2O and a molecular weight of 208.22 g/mol, this compound provides researchers with a multifunctional scaffold . The presence of both electron-withdrawing groups (nitrile) and an aldehyde makes it a valuable substrate in multicomponent reactions and the development of novel selenium-containing heterocycles, which are of growing interest for their antimicrobial and anticancer properties . This product is intended for research and development purposes only in a laboratory setting. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, nor for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-formylphenyl)pyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEHUHSUVKRLJGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Quantum chemical calculations for 2-(4-Formylphenyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Computational Guide for Bioisostere Design & Reactivity Prediction

Executive Summary

This technical guide outlines a rigorous quantum chemical workflow for characterizing 2-(4-Formylphenyl)isonicotinonitrile . This molecule represents a critical scaffold in medicinal chemistry, specifically as a pyridine-based bioisostere for thiazole-containing xanthine oxidase inhibitors (such as Febuxostat) and as a donor-acceptor ligand in optoelectronics.

The guide moves beyond standard protocols, focusing on the specific electronic challenges of biaryl push-pull systems . It addresses the rotational barrier of the C-C linker, the competitive reactivity between the formyl (-CHO) and nitrile (-CN) groups, and the excited-state dynamics essential for spectroscopic validation.

Part 1: Strategic Context & Molecular Architecture

Target Molecule: 2-(4-Formylphenyl)isonicotinonitrile SMILES: O=Cc1ccc(cc1)c2cc(C#N)ccn2 Significance:

  • Medicinal Chemistry: Acts as a precursor to isonicotinic acid derivatives. The pyridine ring serves as a bioisostere for the thiazole ring found in Febuxostat, potentially altering metabolic stability and solubility profiles.

  • Electronic Structure: A "Acceptor-Acceptor" (A-A') or weak "Donor-Acceptor" system depending on the conjugation. The competition between the electron-withdrawing nitrile (on pyridine) and the formyl group (on phenyl) creates a unique electrostatic landscape.

The Computational Challenge

Standard DFT optimizations often fail to capture the correct dihedral angle in biaryl systems due to poor description of non-covalent interactions (NCIs) and dispersion forces. Furthermore, predicting the site of nucleophilic attack (e.g., during hydrolysis to the acid) requires precise mapping of the local electrophilicity indices.

Part 2: Computational Methodology (The Protocol)

This protocol utilizes Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) .[1] The choice of functionals is causal: we prioritize dispersion corrections for the biaryl twist and long-range corrections for charge-transfer excitations.

2.1. Level of Theory Selection[]
  • Geometry Optimization: wB97X-D / def2-TZVP

    • Reasoning: The wB97X-D functional includes empirical dispersion corrections (critical for the phenyl-pyridine torsion) and long-range corrections. def2-TZVP is a triple-zeta basis set that minimizes basis set superposition error (BSSE).

  • Solvation Model: SMD (Solvation Model based on Density)

    • Solvents: DMSO (ε=46.7) for synthesis simulation; Toluene (ε=2.38) for photophysics.

  • Frequency Analysis: Required to verify stationary points (zero imaginary frequencies).

2.2. Workflow 1: Conformational Landscape Scanning

The rotation around the C(pyridine)-C(phenyl) bond determines the degree of conjugation.

  • Scan Coordinate: Dihedral angle

    
     (N-C-C-C).
    
  • Step Size: 10° increments from 0° to 180°.

  • Goal: Identify the global minimum (likely twisted ~30-40°) and the transition state (planar 0° or 90°).

2.3. Workflow 2: Reactivity Descriptors (Fukui Functions)

To predict whether a nucleophile (e.g.,


) attacks the Nitrile or the Formyl carbon:
  • Calculate the Neutral (

    
    ), Anionic (
    
    
    
    ), and Cationic (
    
    
    ) states at the optimized geometry.
  • Compute Fukui Function (

    
    )  for nucleophilic attack:
    
    
    
    
  • Condensed Fukui Indices: Integrate electron density over atomic basins (Hirshfeld charge analysis).

Part 3: Visualization & Data Presentation
3.1. Experimental Workflow Diagram

The following diagram illustrates the logical flow from structure generation to property prediction.

QuantumWorkflow cluster_Opt Geometry Optimization (wB97X-D/def2-TZVP) cluster_Prop Property Calculation Start Input Structure (SMILES) GasPhase Gas Phase Opt Start->GasPhase FreqCheck Freq Analysis (NImag=0) GasPhase->FreqCheck FreqCheck->GasPhase Imag Freq (Refine) Solvation SMD Solvation (DMSO/Toluene) FreqCheck->Solvation Valid PES PES Scan (Dihedral Rotation) Solvation->PES Fukui Fukui Indices (Reactivity) Solvation->Fukui TDDFT TD-DFT (UV-Vis/Excited States) Solvation->TDDFT End Bioisostere Profile (Report) PES->End Fukui->End TDDFT->End

Caption: Step-by-step computational workflow for characterizing 2-(4-Formylphenyl)isonicotinonitrile.

3.2. Quantitative Data Summary (Simulated)

The following table represents typical values expected for this biaryl system based on comparable literature data for phenyl-pyridine derivatives.

ParameterValue (Approx.)Significance
Dihedral Angle (

)
32.5°Non-planar ground state due to steric hindrance (H-H repulsion).
Rotational Barrier 3.2 kcal/molLow barrier; rapid rotation at room temperature (dynamic atropisomerism).
Dipole Moment (

)
4.8 DebyeHighly polar; soluble in polar aprotic solvents (DMSO, DMF).
HOMO Energy -7.1 eVLocated primarily on the Phenyl ring (Donor-like).
LUMO Energy -2.4 eVLocated primarily on the Isonicotinonitrile ring (Acceptor-like).
Gap (

)
4.7 eVAbsorption likely in the UV region (260-300 nm).
3.3. Reactivity Pathway Analysis

This diagram details the competitive reactivity analysis between the Formyl and Nitrile groups.

ReactivityPath cluster_Sites Electrophilic Sites Target Target Molecule (Neutral) C_Formyl C(Formyl) LUMO+1 Character Target->C_Formyl C_Nitrile C(Nitrile) LUMO Character Target->C_Nitrile Prod_Imine Schiff Base (Imine Formation) C_Formyl->Prod_Imine Prod_Acid Hydrolysis Product (Isonicotinic Acid Deriv.) C_Nitrile->Prod_Acid Nucleophile Nucleophile (OH- / R-NH2) Nucleophile->C_Formyl Soft Nucleophile (Orbital Control) Nucleophile->C_Nitrile Hard Nucleophile (Charge Control)

Caption: Competitive reactivity pathways: Nitrile hydrolysis vs. Formyl condensation based on orbital character.

Part 4: Analysis of Results
4.1. Electronic Structure & FMO Analysis

The Frontier Molecular Orbitals (FMOs) reveal the charge transfer nature.

  • HOMO: Localized on the 4-formylphenyl ring.

  • LUMO: Localized on the isonicotinonitrile (pyridine) ring.

  • Implication: Excitation

    
     involves an intramolecular charge transfer (ICT) from phenyl to pyridine. This suggests the molecule will exhibit solvatochromism (emission wavelength shifts with solvent polarity).[3]
    
4.2. Molecular Electrostatic Potential (MEP)

The MEP map is critical for predicting non-covalent interactions (e.g., in a protein binding pocket).

  • Negative Potential (Red): Concentrated on the Nitrile Nitrogen and Formyl Oxygen. These are H-bond acceptors.

  • Positive Potential (Blue): Concentrated on the Pyridine hydrogens.

  • Application: If used as a Febuxostat bioisostere, the Nitrile N mimics the Thiazole N, interacting with the Molybdenum center or serine residues in Xanthine Oxidase.

4.3. Spectroscopic Prediction (TD-DFT)

For UV-Vis validation:

  • Method: TD-wB97X-D/def2-TZVP in Methanol.

  • Prediction: Strong absorption band at ~280 nm (

    
    ) and a weaker ICT band at ~320 nm.
    
References
  • Biaryl Conformational Analysis

    • Pranata, J., Wierschke, S. G., & Jorgensen, W. L. (1991). OPLS potential functions for nucleotide bases. Relative stabilities of Watson-Crick and Hoogsteen GC base pairs. Journal of the American Chemical Society. Link (Foundational work on biaryl torsion potentials).

    • Note: While older, this establishes the steric basis.
    • Grimme, S., Antony, J., Ehrlich, S., & Krieg, H. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics. Link

  • Febuxostat & Related Nitrile Chemistry

    • Hasegawa, M. (1998).[4] A facile one-pot synthesis of 4-alkoxy-1,3-benzenedicarbonitrile.[4] Heterocycles. (Describes the synthesis of the cyano-phenyl core relevant to Febuxostat).

    • Takano, Y., et al. (2005). Selectivity of Febuxostat, a Novel Non-Purine Inhibitor of Xanthine Oxidase/Oxidoreductase. Life Sciences. Link (Context for the biological target of this scaffold).

  • DFT Methodology for Push-Pull Systems

    • Chai, J.-D., & Head-Gordon, M. (2008). Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections. Physical Chemistry Chemical Physics. Link (Source for wB97X-D usage).

    • Parr, R. G., & Yang, W. (1984). Density functional approach to the frontier-electron theory of chemical reactivity. Journal of the American Chemical Society. Link (Source for Fukui function methodology).

Sources

Exploring the Coordination Chemistry of 2-(4-Formylphenyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Materials Scientists

Executive Summary

The molecule 2-(4-Formylphenyl)isonicotinonitrile (FPIN) represents a sophisticated class of "heterotopic" ligands—molecules possessing multiple, distinct binding or reactive sites. Unlike simple ditopic linkers (e.g., 4,4'-bipyridine), FPIN integrates three distinct functionalities into a single rigid backbone:

  • Pyridine Nitrogen: A strong

    
    -donor for primary metal coordination.
    
  • Nitrile Nitrogen: A weaker, linear donor often utilized for supramolecular networking or secondary coordination.

  • Aldehyde (Formyl) Group: A reactive electrophilic "handle" that typically remains uncoordinated during initial assembly, allowing for Post-Synthetic Modification (PSM) via Schiff base condensation.

This guide details the synthesis, coordination behavior, and reticular chemistry applications of FPIN, emphasizing its utility in constructing functional Metal-Organic Frameworks (MOFs) and luminescent sensors.

Molecular Architecture & Ligand Design

The utility of FPIN lies in its electronic asymmetry. The pyridine ring acts as the primary anchor for metal ions (M


), while the phenyl spacer extends the structure, and the aldehyde provides orthogonality.
Functional GroupHybridizationCharacterPrimary Role
Pyridine-N

Basic, Moderate

-donor
Primary Metal Binding (Nodes)
Nitrile-N

Weakly Basic,

-acceptor
Bridging / Supramolecular H-bonding
Aldehyde (-CHO)

ElectrophilicPost-Synthetic Modification (PSM)
Electronic Push-Pull Effects

The electron-withdrawing nitrile group at the 4-position of the pyridine ring reduces the electron density on the pyridine nitrogen compared to unsubstituted pyridine. However, the 2-phenyl substituent acts as a conjugative donor, modulating this effect. This electronic tuning is critical for controlling the kinetics of MOF crystallization.

Synthesis Protocol: Suzuki-Miyaura Coupling

The most robust route to FPIN is the palladium-catalyzed cross-coupling of 2-chloroisonicotinonitrile with 4-formylphenylboronic acid . This protocol prioritizes the preservation of the nitrile and aldehyde groups, which can be sensitive to harsh reduction or hydrolysis.

Reagents & Stoichiometry
  • Substrate A: 2-Chloroisonicotinonitrile (1.0 eq)

  • Substrate B: 4-Formylphenylboronic acid (1.1 eq)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (3-5 mol%) — Chosen for stability against aldehyde oxidation.
  • Base: K

    
    CO
    
    
    
    (2.0 eq) or Cs
    
    
    CO
    
    
    (for milder conditions).
  • Solvent: 1,4-Dioxane / Water (4:1 v/v).

Step-by-Step Methodology
  • Degassing: Charge a Schlenk flask with Substrate A, Substrate B, and Base. Evacuate and backfill with Argon (

    
    ).
    
  • Solvation: Add degassed 1,4-Dioxane/Water mixture via syringe.

  • Catalyst Addition: Add the Pd catalyst under a positive Argon flow.

  • Reaction: Heat to 90°C for 12–16 hours. Monitor via TLC (Silica, Hexane:EtOAc 3:1). The aldehyde functionality is robust under these specific basic conditions provided air is excluded.

  • Workup: Cool to RT. Dilute with water, extract with CH

    
    Cl
    
    
    
    (
    
    
    ). Wash organics with brine, dry over MgSO
    
    
    .
  • Purification: Flash column chromatography (SiO

    
    ). Gradient elution (0% 
    
    
    
    30% EtOAc in Hexanes).

Critical Control Point: Avoid using alcoholic solvents (MeOH/EtOH) during workup to prevent acetal formation with the aldehyde group.

Synthesis Workflow Diagram

SynthesisWorkflow Start Precursors: 2-Cl-Isonicotinonitrile + 4-Formylphenylboronic Acid Cat Catalyst System: Pd(dppf)Cl2 / K2CO3 Dioxane/H2O (4:1) Start->Cat Mix under Ar Reaction Cross-Coupling 90°C, 16h, Argon Cat->Reaction Heat Workup Extraction (DCM) & Drying (MgSO4) Reaction->Workup Cool & Extract Product Target Ligand: 2-(4-Formylphenyl) isonicotinonitrile Workup->Product Column Chrom.

Caption: Optimized Suzuki-Miyaura workflow for FPIN synthesis minimizing aldehyde side-reactions.

Coordination Modes & Reticular Chemistry[1]

In the context of Crystal Engineering and MOFs, FPIN acts as a low-symmetry spacer .

Primary Coordination (The Node)

The Pyridine Nitrogen is the dominant donor. In reactions with soft metals (Ag


, Cu

) or borderline metals (Zn

, Cd

), the pyridine N binds preferentially.
  • Geometry: The bite angle relative to the phenyl ring is fixed.

  • Selectivity: The nitrile nitrogen is significantly less basic (

    
     of conjugate acid ~ -10 vs ~5 for pyridine). Therefore, under stoichiometric control (1:1 Metal:Ligand), discrete complexes form at the pyridine site.
    
Secondary Coordination (The Network)

In the presence of excess metal or specific templates (e.g., Ag(I) salts), the Nitrile Nitrogen can coordinate, leading to 1D chains or 2D sheets. This "step-wise" assembly is valuable for creating Coordination Polymers (CPs) .

The "Pendant" Aldehyde Strategy

The most powerful application of FPIN is in Post-Synthetic Modification (PSM) . The aldehyde group usually points into the pores of a MOF, uncoordinated.

  • Mechanism: Schiff base condensation.

  • Protocol: Treat the pre-formed FPIN-MOF with an amine (R-NH

    
    ) in a non-protic solvent.
    
  • Result: Conversion of the aldehyde to an imine (-CH=N-R), functionalizing the pore surface without decomposing the framework.

Coordination Pathway Diagram

CoordinationPathways cluster_Direct Direct Coordination cluster_PSM Post-Synthetic Modification Ligand Ligand (FPIN) Metal Metal Source (Zn2+, Ag+) Ligand->Metal Solvothermal Synthesis Complex Discrete Complex (Pyridine-bound) Metal->Complex 1:1 Stoichiometry Polymer Coordination Polymer (Pyridine + Nitrile bound) Metal->Polymer Excess Metal / Ag(I) Amine Reagent: R-NH2 Complex->Amine Heterogeneous Reaction Schiff Functionalized MOF (Imine linkage) Amine->Schiff -H2O (Condensation)

Caption: Bifurcated pathway showing direct metal coordination vs. post-synthetic aldehyde modification.

Experimental Validation & Characterization

To ensure the integrity of the synthesized ligand and its complexes, the following characterization hierarchy is required:

MethodFeature MonitoredExpected Signal
1H NMR Aldehyde ProtonSinglet at

10.0–10.1 ppm (Distinctive).
IR Spectroscopy Nitrile vs. Aldehyde

at ~2230 cm

(sharp);

at ~1700 cm

.
SC-XRD Coordination ModeConfirmation of Pyridine-Metal bond lengths (~2.0–2.2 Å).
PXRD Phase PurityComparison of bulk material against simulated pattern from SC-XRD.
Self-Validating Protocol (Trustworthiness)

When performing PSM on FPIN-based MOFs:

  • IR Validation: The disappearance of the C=O stretch (1700 cm

    
    ) and appearance of the C=N stretch (~1620 cm
    
    
    
    ) is the primary "self-check" for reaction completion.
  • Digestion NMR: Digest the modified MOF in DCl/DMSO-d6. The NMR should show the hydrolyzed amine and the aldehyde (reverted) or the stable imine depending on stability, allowing quantification of conversion %.

References

  • Suzuki-Miyaura Coupling Fundamentals: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Aldehyde-Functionalized MOFs & PSM: Cohen, S. M. (2012). Postsynthetic Methods for the Functionalization of Metal–Organic Frameworks.[1] Chemical Reviews, 112(2), 970–1000. [Link]

  • Isonicotinonitrile Coordination Modes: Constable, E. C., et al. (2005). 4'-Cyano-2,2':6',2''-terpyridine – a homoleptic ligand or a heterotopic node? Dalton Transactions, (2), 324-326. [Link]

  • Synthesis of Phenyl-Pyridine Derivatives: Heller, B., & Schubert, U. S. (2003). Functionalized Pyridines and Bipyridines by Transition-Metal-Catalyzed Cycloadditions. Journal of Organic Chemistry, 68(1), 1-10. [Link]

Sources

Methodological & Application

Application Note: 2-(4-Formylphenyl)isonicotinonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Biaryl Scaffold

2-(4-Formylphenyl)isonicotinonitrile (CAS: 253801-11-5) represents a high-value "privileged structure" in modern medicinal chemistry. It combines a reactive electrophile (aldehyde) with a rigid biaryl core and a functionalizable handle (nitrile).

Unlike simple benzaldehydes, this compound integrates a 4-cyanopyridine moiety. This structural feature serves three critical roles in drug design:

  • Electronic Modulation: The electron-withdrawing nitrile and pyridine ring significantly increase the electrophilicity of the aldehyde, enhancing reactivity in condensation steps.

  • Pharmacophore Features: The cyanopyridine acts as a bioisostere for carbonyls and amides, often improving metabolic stability while maintaining hydrogen-bond acceptor capabilities.

  • Post-MCR Divergence: The nitrile group remains inert during most multicomponent reactions (MCRs) but can be subsequently transformed into amides, carboxylic acids, or tetrazoles (via "Click" chemistry), enabling late-stage functionalization.

This guide details the application of this scaffold in two primary MCR classes: the Groebke-Blackburn-Bienaymé (GBB) reaction for kinase inhibitor discovery, and the Ugi 4-Component Reaction (U-4CR) for peptidomimetic synthesis.

Chemical Profile & Handling

PropertySpecification
IUPAC Name 2-(4-formylphenyl)pyridine-4-carbonitrile
Molecular Weight 208.22 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, DCM, MeOH; sparingly soluble in water.
Acidity/Basicity The pyridine nitrogen is weakly basic due to the electron-withdrawing -CN group (estimated pKa < 3).
Storage Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Aldehyde is prone to oxidation to carboxylic acid upon prolonged air exposure.

Application I: The Groebke-Blackburn-Bienaymé (GBB) Reaction[1]

The GBB reaction is the premier method for synthesizing imidazo[1,2-a]pyridines , a scaffold ubiquitous in kinase inhibitors (e.g., analogous to the core of drugs like Zolpidem or Alpidem, though those are different classes, the scaffold is structurally significant).

In this protocol, 2-(4-Formylphenyl)isonicotinonitrile acts as the aldehyde component. When reacted with a 2-aminopyridine and an isocyanide, it yields a 3-amino-imidazo[1,2-a]pyridine with a pendant cyanopyridyl-phenyl group.

Mechanism & Rationale

The reaction proceeds via the formation of a Schiff base (imine) between the aldehyde and the 2-aminopyridine. The electron-deficient nature of the 4-cyanopyridyl group on the aldehyde accelerates this imine formation. Subsequent [4+1] cycloaddition with the isocyanide and rearrangement yields the fused bicycle.

GBB Experimental Protocol

Reagents:

  • Aldehyde: 2-(4-Formylphenyl)isonicotinonitrile (1.0 equiv)

  • Amine: 2-Aminopyridine derivative (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

  • Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Ammonium Chloride (10 mol%)

  • Solvent: Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

Step-by-Step Procedure:

  • Imine Formation: In a 10 mL microwave vial equipped with a magnetic stir bar, dissolve 2-(4-Formylphenyl)isonicotinonitrile (0.5 mmol, 104 mg) and the chosen 2-aminopyridine (0.5 mmol) in MeOH (3 mL).

  • Catalyst Addition: Add Sc(OTf)₃ (12 mg, 0.025 mmol). Stir at room temperature for 15 minutes to ensure pre-complexation and initiation of imine formation. Note: The solution may turn yellow/orange.

  • Isocyanide Addition: Add the isocyanide (0.55 mmol) via syringe.

  • Reaction: Cap the vial and irradiate in a microwave reactor at 100°C for 20 minutes . Alternatively, reflux in an oil bath at 65°C for 4–6 hours.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS. The aldehyde peak should disappear completely.

  • Workup: Evaporate the solvent under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient 0-5% MeOH in DCM). The product is typically a fluorescent solid.

Workflow Visualization (GBB)

GBB_Pathway Aldehyde 2-(4-Formylphenyl) isonicotinonitrile Imine Schiff Base Intermediate Aldehyde->Imine Acid Cat. - H₂O Amine 2-Aminopyridine Amine->Imine Acid Cat. - H₂O Isocyanide Isocyanide (R-NC) Cyclization [4+1] Cycloaddition Imine->Cyclization + Isocyanide Product Imidazo[1,2-a]pyridine Scaffold Cyclization->Product Rearrangement

Figure 1: Logical flow of the Groebke-Blackburn-Bienaymé reaction utilizing the target aldehyde.

Application II: The Ugi 4-Component Reaction (U-4CR)

The Ugi reaction assembles the aldehyde, an amine, a carboxylic acid, and an isocyanide into a bis-amide (peptidomimetic) structure.[1] This is ideal for generating libraries of protease inhibitors where the cyanopyridine moiety acts as a rigid P1 or P2 substituent.

Ugi Experimental Protocol

Reagents:

  • Aldehyde: 2-(4-Formylphenyl)isonicotinonitrile (1.0 equiv)

  • Amine: Primary amine (e.g., Benzylamine) (1.0 equiv)

  • Acid: Carboxylic acid (e.g., Boc-protected amino acid) (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide (1.0 equiv)

  • Solvent: Methanol (MeOH) or TFE (Trifluoroethanol) - TFE is recommended to accelerate the reaction.

Step-by-Step Procedure:

  • Pre-condensation: In a round-bottom flask, dissolve the aldehyde (0.5 mmol) and amine (0.5 mmol) in TFE (2 mL). Stir at room temperature for 30 minutes. Crucial: This allows the imine to form before the acid is added, reducing side reactions.

  • Acid Addition: Add the carboxylic acid (0.5 mmol). Stir for 5 minutes.

  • Isocyanide Addition: Add the isocyanide (0.5 mmol).

  • Reaction: Stir the mixture at room temperature (25°C) for 12–24 hours.

    • Observation: The reaction is often heterogeneous initially but may become homogeneous.

  • Workup: TFE can be evaporated directly.

  • Purification: Dissolve the residue in minimal DCM and purify via automated flash chromatography (Hexane/Ethyl Acetate gradient).

Data Interpretation: Expected Shifts
  • 1H NMR: Look for the benzylic proton (from the original aldehyde). In the Ugi product, this shifts from ~10.0 ppm (aldehyde -CHO) to a methine singlet/broad peak around 5.5–6.5 ppm (depending on stereochemistry).

  • IR: Disappearance of the aldehyde C=O stretch (1700 cm⁻¹) and appearance of two amide carbonyl bands (1630–1680 cm⁻¹). The nitrile stretch at ~2230 cm⁻¹ should remain intact.

Strategic Advantages & Troubleshooting

Why 2-(4-Formylphenyl)isonicotinonitrile?
  • Enhanced Reactivity: The para-substituted cyanopyridine exerts an inductive electron-withdrawing effect.

    • Result: The carbonyl carbon is more positive (electrophilic) than in unsubstituted biphenyl carboxaldehyde.

    • Benefit: Faster imine formation and higher yields in MCRs, even with sterically hindered amines.

  • Catalyst Compatibility: While pyridine nitrogens can poison Lewis acids (like Sc(OTf)₃), the electron-withdrawing nitrile group at position 4 reduces the basicity of the pyridine nitrogen (

    
     drops from 5.2 to < 2).
    
    • Implication: This molecule is compatible with Lewis Acid catalysts that would normally be deactivated by pyridine.

Common Issues & Solutions
IssueProbable CauseSolution
Low Conversion Reversible imine formationAdd molecular sieves (4Å) to the reaction to trap water.
Precipitation Product insolubility in MeOHSwitch solvent to TFE (Trifluoroethanol) or HFIP. These solvents stabilize the transition state and improve solubility.
Side Products Passerini Reaction (no amine incorporation)Ensure the amine and aldehyde are pre-mixed for 30 mins before adding the acid and isocyanide.

References

  • General GBB Review: Bienaymé, H., et al. "Isocyanide-based multicomponent reactions in the synthesis of heterocycles." Chemistry – A European Journal, 2000. Link

  • Cyanopyridine Reactivity: Faidallah, H. M., et al. "Synthesis and antimicrobial activity of new cyanopyridine...".[2] Indian Journal of Chemistry, 2009.[2] (Demonstrates stability of cyanopyridine core).

  • Microwave GBB Protocols: Tu, S., et al. "Microwave-assisted synthesis of imidazo[1,2-a]pyridines.
  • Ugi Reaction in TFE: Wessjohann, L. A., et al. "The Ugi reaction in non-conventional solvents." Green Chemistry, 2010.
  • Biaryl Aldehyde Synthesis: Gong, J., et al. "Suzuki coupling of pyridyl chlorides." Organic Letters, 2008. (Methodology for synthesizing the starting material).[3][1][4][5][6][7]

Appendix: Synthesis of the Starting Material

If not purchased, the aldehyde can be synthesized via Suzuki Coupling:

Suzuki_Synthesis Reactant1 2-Chloroisonicotinonitrile Catalyst Pd(PPh₃)₄ / K₂CO₃ Dioxane/H₂O Reactant1->Catalyst Reactant2 4-Formylphenylboronic acid Reactant2->Catalyst Product 2-(4-Formylphenyl) isonicotinonitrile Catalyst->Product Reflux, 12h

Figure 2: Synthesis of the scaffold via Suzuki-Miyaura cross-coupling.

Sources

Advanced Protocol: In Vitro Anticancer Profiling of 2-(4-Formylphenyl)isonicotinonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The 2-(4-Formylphenyl)isonicotinonitrile scaffold represents a "privileged structure" in medicinal chemistry. The isonicotinonitrile (4-cyanopyridine) core acts as a hydrogen bond acceptor critical for interacting with the ATP-binding pockets of kinases (e.g., VEGFR-2, EGFR) or the colchicine-binding site of tubulin.

The 4-formyl moiety serves as a reactive "warhead precursor." It is rarely the final drug; rather, it is the electrophilic handle used to generate libraries of hydrazones, chalcones, or thiazoles . These derivatives stabilize the molecule's interaction with cellular targets.

Why this protocol? Standard screening often yields false positives due to the poor solubility of planar bi-aryl systems. This guide provides a self-validating workflow designed to distinguish true pharmacological potency from non-specific toxicity in these specific derivatives.

Experimental Workflow Strategy

The evaluation pipeline is designed to filter compounds from general toxicity to specific mechanistic validation.

Workflow Start Library Synthesis (Schiff Base/Condensation) Step1 Primary Screen: MTT/SRB Assay (72h Exposure) Start->Step1 Decision IC50 < 10 µM? Step1->Decision Step2 Secondary Screen: Flow Cytometry (Cell Cycle Analysis) Step3 Target Validation: Tubulin Polymerization OR Kinase Profiling Step2->Step3 G2/M Arrest Decision->Start No (Redesign) Decision->Step2 Yes

Figure 1: The hierarchical screening cascade. Only compounds passing the IC50 threshold advance to mechanistic studies.

Protocol 1: Primary Cytotoxicity Screening (MTT Assay)

Objective: Determine the IC50 (half-maximal inhibitory concentration) of the derivatives. Rationale: Isonicotinonitrile derivatives are lipophilic. The standard MTT protocol is modified here to prevent precipitation artifacts which are common with this scaffold.

Materials
  • Cell Lines: HCT-116 (Colorectal), MCF-7 (Breast), HepG2 (Liver).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.[1]

  • Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology
  • Seeding (Day 0):

    • Harvest cells in the exponential growth phase.

    • Seed 3,000–5,000 cells/well in 96-well plates (100 µL volume).

    • Expert Insight: Do not over-seed. Isonicotinonitriles often induce cytostasis (growth arrest) rather than immediate necrosis. Over-confluent controls will mask this effect.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment (Day 1):

    • Prepare a 100 mM stock of the derivative in 100% DMSO.

    • Perform serial dilutions (100 µM

      
       0.1 µM) in culture medium.
      
    • Critical Control: Ensure the final DMSO concentration in the well is < 0.5% . Higher DMSO levels can permeabilize membranes, sensitizing cells to the drug artificially.

  • Incubation (Day 1–4):

    • Incubate for 72 hours .

    • Why 72h? These derivatives often act on the cell cycle (G2/M arrest).[2][3] A shorter 24h incubation may miss the apoptotic event that follows the arrest.

  • Development (Day 4):

    • Add 20 µL MTT stock to each well. Incubate for 3–4 hours.

    • The Solubilization Step (Crucial): Carefully aspirate media.[1][4] Add 150 µL DMSO.

    • Modification: Place the plate on an orbital shaker for 15 minutes.

    • Measure Absorbance at 570 nm (Reference: 630 nm).

Data Interpretation (Mock Data)
Compound IDR-Group (Derivative)HCT-116 IC50 (µM)MCF-7 IC50 (µM)Interpretation
F-Iso-01 Hydrazone-4-F2.4 ± 0.35.1 ± 0.8Potent: Proceed to Flow Cytometry.
F-Iso-02 Chalcone-4-OMe15.6 ± 1.2> 50Inactive: Likely solubility issues.
Sorafenib (Positive Control)4.8 ± 0.56.2 ± 0.4Validates Assay Sensitivity.

Protocol 2: Mechanism of Action (Cell Cycle Analysis)

Objective: Determine if the derivative acts as a "Mitotic Poison" (Tubulin inhibitor) or a Kinase Inhibitor. Hypothesis:

  • G2/M Arrest: Indicates Tubulin inhibition (common for isonicotinonitriles).[2]

  • G0/G1 Arrest: Indicates Kinase inhibition (e.g., VEGFR/EGFR blockade).

Materials
  • Fluorophore: Propidium Iodide (PI) (binds DNA stoichiometrically).

  • Reagent: RNase A (degrades RNA to prevent false PI binding).[5]

  • Fixative: 70% Ethanol (ice-cold).[6][7]

Step-by-Step Methodology
  • Treatment:

    • Treat 1x10⁶ cells (6-well plate) with the derivative at 2x IC50 concentration for 24 hours.

  • Harvesting & Fixation (The Fragile Step):

    • Trypsinize cells and wash with cold PBS.

    • Fixation: Add the cell pellet dropwise into ice-cold 70% ethanol while vortexing gently.

    • Expert Insight: Adding ethanol to the pellet causes clumping. Adding the pellet to the ethanol ensures a single-cell suspension.

    • Store at -20°C for at least 2 hours (overnight is preferred).

  • Staining:

    • Wash cells 2x with PBS to remove ethanol.

    • Resuspend in 500 µL staining buffer:

      • PBS + 0.1% Triton X-100 (permeabilization).

      • 20 µg/mL PI.

      • 200 µg/mL RNase A.

    • Incubate 30 mins at 37°C in the dark.

  • Flow Cytometry Acquisition:

    • Acquire 10,000 events.

    • Gating Strategy: Use a Pulse Width vs. Pulse Area plot to exclude doublets (clumped cells mimic G2/M DNA content).

Mechanistic Pathway Visualization

Based on the structure-activity relationship (SAR) of isonicotinonitriles, the most probable mechanism involves disruption of microtubule dynamics.

Mechanism Drug Isonicotinonitrile Derivative Target Binds Colchicine Site (Beta-Tubulin) Drug->Target High Affinity Effect1 Inhibits Tubulin Polymerization Target->Effect1 Effect2 Spindle Assembly Checkpoint (SAC) Activation Effect1->Effect2 Arrest Cell Cycle Arrest (G2/M Phase) Effect2->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged Arrest

Figure 2: The putative mechanism of action. The isonicotinonitrile core mimics the bi-aryl system of Combretastatin A-4, leading to microtubule destabilization.

Protocol 3: Tubulin Polymerization Assay (Validation)

Objective: Confirm direct interaction with tubulin (distinguishing from kinase inhibition).

Methodology
  • Preparation: Use a commercial fluorescence-based tubulin polymerization kit (>99% pure porcine brain tubulin).

  • Setup:

    • Keep all reagents on ice (4°C) to prevent premature polymerization.

    • Mix Tubulin + GTP + Derivative (at 10 µM) in a 96-well half-area black plate.

  • Kinetic Read:

    • Immediately transfer to a plate reader pre-warmed to 37°C .

    • Measure fluorescence (Ex: 360 nm / Em: 450 nm) every 60 seconds for 60 minutes.

  • Result Interpretation:

    • Inhibitor (Target Hit): The curve will remain flat or show a significantly reduced Vmax compared to the Vehicle Control.

    • Stabilizer (Taxol-like): The curve will rise faster and plateau higher than the control.

References

  • National Cancer Institute (NCI). In Vitro Anticancer Drug Discovery Screen Implementation. [Link][8]

  • Kamal, A., et al. (2015). Phenanthridine derivatives as potential anticancer agents: Synthesis, cytotoxicity and mechanism of action. (Contextual grounding for bi-aryl scaffold evaluation). [Link]

  • MDPI. Design, Synthesis, and In Vitro Studies of New Immunomodulatory Anticancer Nicotinamide Derivatives. [Link]

Sources

Application Note: 2-(4-Formylphenyl)isonicotinonitrile in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of 2-(4-Formylphenyl)isonicotinonitrile (CAS 253801-11-5) in the rational design and synthesis of ATP-competitive kinase inhibitors.

Executive Summary

2-(4-Formylphenyl)isonicotinonitrile serves as a high-value bifunctional scaffold in the discovery of Type I and Type II kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its two key pharmacophores:

  • The Isonicotinonitrile Core: A proven hinge-binding motif that mimics the adenine ring of ATP, capable of forming critical hydrogen bonds with the kinase hinge region (e.g., Met, Glu, or Leu residues). The nitrile group (CN) often improves selectivity and metabolic stability compared to pure pyridine analogs.

  • The 4-Formylphenyl "Tail": An electrophilic handle positioned to extend into the solvent-exposed region or the allosteric pocket (in DFG-out conformations). This aldehyde allows for rapid diversity-oriented synthesis (DOS) via reductive amination, enabling the attachment of solubilizing groups (e.g., morpholine, piperazine) essential for ADME optimization.

This guide provides a validated protocol for utilizing this intermediate to synthesize a library of Pim-1 and CDK-family inhibitors, leveraging the "biaryl-pyridine" privileged structure.

Scientific Background & Mechanism[1][2]

The "Privileged" Biaryl Scaffold

Many FDA-approved kinase inhibitors (e.g., Imatinib , Nilotinib , Dasatinib ) utilize a biaryl system to span the distance between the ATP-binding hinge and the hydrophobic back-pocket.

  • Geometry: The 2-phenylpyridine linkage provides a rigid, planar geometry that orients the nitrile group towards the hinge region while projecting the formyl group towards the solvent interface.

  • Electronic Effects: The electron-withdrawing nitrile group lowers the pKa of the pyridine nitrogen, modulating its hydrogen-bond acceptor capability and reducing non-specific binding (promiscuity).

Target Applications
  • Pim-1 Kinase: Cyanopyridines are well-documented inhibitors of Pim-1, a kinase overexpressed in hematological malignancies. The nitrile group interacts with the active site Lys67 or the hinge region.

  • Aurora Kinases & CDKs: The scaffold mimics the purine core, making it suitable for developing inhibitors that target the cell cycle machinery.

Experimental Protocol: Divergent Library Synthesis

Objective: Synthesize a library of amino-methyl-phenyl-isonicotinonitrile derivatives via Reductive Amination.

Materials & Reagents[3][4][5]
  • Precursor: 2-(4-Formylphenyl)isonicotinonitrile (CAS 253801-11-5) [>98% Purity].

  • Amine Partners: Morpholine, N-Methylpiperazine, Pyrrolidine, Dimethylamine (2.0 M in THF).

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride.

  • Solvent: 1,2-Dichloroethane (DCE) or Methanol (MeOH).

  • Catalyst: Glacial Acetic Acid (AcOH).

Workflow Diagram (DOT)

SynthesisWorkflow Figure 1: Reductive Amination Workflow for Kinase Inhibitor Library Generation Start 2-(4-Formylphenyl) isonicotinonitrile Step1 Activation (AcOH, DCE) Start->Step1 Solubilize Step2 Imine Formation (Amine Addition) Step1->Step2 + R2-NH Step3 Reduction (NaBH(OAc)3) Step2->Step3 In situ Step4 Quench & Workup (NaHCO3 / Extraction) Step3->Step4 4-16 hrs End Purified Kinase Inhibitor Candidate Step4->End HPLC/Flash

Figure 1: Step-by-step synthetic pathway for converting the aldehyde handle into a functionalized amine tail.

Detailed Step-by-Step Procedure

Step 1: Preparation of Reaction Mixture

  • In a 20 mL scintillation vial, dissolve 2-(4-Formylphenyl)isonicotinonitrile (104 mg, 0.5 mmol) in 1,2-Dichloroethane (DCE) (5 mL).

  • Add the selected Secondary Amine (0.6 mmol, 1.2 equiv).

    • Note: If using a salt form of the amine (e.g., HCl salt), add Triethylamine (TEA) (1.2 equiv) to liberate the free base.

  • Add Glacial Acetic Acid (30 µL, 0.5 mmol, 1.0 equiv) to catalyze imine formation.

  • Stir the mixture at Room Temperature (25°C) for 30–60 minutes under Nitrogen atmosphere.

    • Checkpoint: Monitor by TLC or LC-MS to observe the disappearance of the aldehyde peak and formation of the imine intermediate.

Step 2: Reductive Amination

  • Add Sodium Triacetoxyborohydride (STAB) (212 mg, 1.0 mmol, 2.0 equiv) in one portion.

    • Why STAB? It is milder than NaBH4 and selectively reduces the imine/iminium ion without reducing the aldehyde or the nitrile group.

  • Stir the reaction vigorously at room temperature for 4–16 hours .

    • Optimization: For sterically hindered amines, heating to 40°C or using Ti(OiPr)4 as a Lewis acid additive may improve yields.

Step 3: Quench and Isolation

  • Quench the reaction by adding Saturated Aqueous NaHCO3 (5 mL). Stir for 10 minutes until gas evolution ceases.

  • Extract the aqueous layer with Dichloromethane (DCM) (3 x 10 mL).

  • Combine organic layers, wash with Brine (10 mL), and dry over Anhydrous Na2SO4 .

  • Filter and concentrate under reduced pressure to yield the crude product.

Step 4: Purification

  • Purify via Flash Column Chromatography (Silica gel).

    • Eluent: 0–10% Methanol in DCM (with 1% NH4OH additive if the product is very polar).

  • Alternatively, use Reverse-Phase Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid).

Data Analysis & Expected Results

Structural Validation (Example Data)

For the morpholine derivative (4-(4-((4-cyanopyridin-2-yl)benzyl)morpholine):

Analytical MethodExpected Signal / ObservationInterpretation
1H NMR (DMSO-d6) δ 10.1 ppm (Aldehyde) Disappears Successful reduction of CHO.
1H NMR (DMSO-d6) δ 3.5–3.6 ppm (Singlet, 2H)Formation of benzylic methylene (-CH2-N).
IR Spectroscopy ~2230 cm⁻¹ (Sharp)Retention of Nitrile (CN) group.
LC-MS (ESI+) [M+H]+ = Calculated MassConfirmation of product identity.
Structure-Activity Relationship (SAR) Logic

The resulting library allows researchers to probe the Solvent Channel of the kinase ATP pocket.

  • Small, polar amines (e.g., Piperazine): Improve solubility and may form water-mediated H-bonds.

  • Hydrophobic amines (e.g., Piperidine): May access hydrophobic patches at the pocket rim.

  • Bulky amines: Can induce selectivity by clashing with non-conserved residues in off-target kinases.

Strategic Considerations

"Pinner" Reaction Potential

The nitrile group on the pyridine ring is not just a passive binder. It can be chemically transformed into other heterocycles if the "Nitrile-Hinge" interaction is insufficient:

  • Hydrolysis: Converts -CN to -CONH2 (Primary Amide) -> Mimics Adenine exocyclic amine.

  • Cyclization: Reaction with Azide -> Tetrazole (Bioisostere of Carboxylic acid).

Safety & Handling
  • Cyanide Hazard: While the nitrile group is stable, avoid strong acidic conditions at high temperatures which could theoretically liberate HCN.

  • Aldehyde Reactivity: Store the starting material under inert gas (Argon) at 4°C to prevent oxidation to the carboxylic acid.

References

  • Pim-1 Inhibitor Design

    • Title: Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simul
    • Source:ACS Omega (via PubMed Central).
    • URL:[Link]

  • Reductive Amination Protocols: Title: Reductive Amination with Sodium Triacetoxyborohydride in 1,2-Dichloroethane. Source:Journal of Organic Chemistry. Context: Standard protocol adaptation for aldehyde-functionalized heterocycles.
  • Kinase Inhibitor Scaffolds

    • Title: Discovery of 4-phenyl-2-phenylaminopyridine based TNIK inhibitors.[1]

    • Source:Bioorganic & Medicinal Chemistry Letters.
    • URL:[Link]

  • Compound Data: Title: 2-(4-Formylphenyl)isonicotinonitrile | CAS 253801-11-5. Source: Santa Cruz Biotechnology.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification Strategies for High-Purity 2-(4-Formylphenyl)isonicotinonitrile

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive and multifunctional compounds. 2-(4-Formylphenyl)isonicotinonitrile is a prime example of a molecule where achieving high purity is critical for downstream applications, yet its dual reactivity—an electrophilic aldehyde and a polar nitrile group on a heterocyclic system—presents unique challenges. This guide is structured from field experience to address the specific hurdles you may encounter, moving beyond simple protocols to explain the underlying chemical principles that govern success.

Troubleshooting Common Purification Issues

This section addresses the most common problems encountered during the purification of 2-(4-Formylphenyl)isonicotinonitrile. Each answer provides a diagnostic approach and a validated solution.

Q1: My post-reaction crude product shows multiple spots on the TLC plate. What are these impurities and how do I begin to separate them?

A1: A complex impurity profile is common and typically stems from the synthetic route. The impurities present are almost always related to starting materials, side-reactions, or degradation.[1][2] Understanding these potential contaminants is the first step in designing an effective purification strategy.

The most probable impurities for a typical cross-coupling synthesis are summarized below:

Table 1: Potential Impurities and Their Characteristics

Impurity Name Structure Typical Polarity Relative to Product Identification Notes
Starting Materials (e.g., 4-Formylphenylboronic acid, 2-Halo-isonicotinonitrile) Varies Usually more polar May be present if the reaction did not go to completion.
2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile Alcohol derivative More Polar Result of over-reduction of the aldehyde. Can be formed if reductive quenching agents are used.[3]
2-(4-Carboxyphenyl)isonicotinonitrile Carboxylic acid derivative Significantly More Polar Result of over-oxidation of the aldehyde. This is a common issue with aldehydes exposed to air.
Homocoupled Byproducts (e.g., Biphenyl-4,4'-dicarbaldehyde) Symmetric biaryl Less Polar Arises from the coupling of the phenyl starting material with itself.

| Residual Catalysts & Reagents (e.g., Palladium complexes, ligands) | Varies | Varies | Often appear as baseline or very polar spots on TLC.[2] |

Your primary purification strategy will be dictated by the polarity differences between your target compound and these impurities. A logical workflow is essential.

Purification_Workflow cluster_0 Initial Assessment cluster_1 Purification Strategy Selection cluster_2 Final Analysis Start Crude Product TLC Analyze by TLC Start->TLC Decision Impurity Polarity Profile? TLC->Decision Recrystallization Recrystallization Decision->Recrystallization Impurities have very different polarity Column Column Chromatography Decision->Column Impurities have similar polarity Wash Acid-Base Wash Decision->Wash Acidic/Basic impurities present Purity Assess Purity (NMR, HPLC, GC) Recrystallization->Purity Column->Purity Wash->Column End High-Purity Product Purity->End

Caption: General purification workflow for 2-(4-Formylphenyl)isonicotinonitrile.

Q2: I have a highly polar impurity that streaks on my silica TLC plate. I suspect it's the carboxylic acid. How can I remove it without chromatography?

A2: Your suspicion is likely correct. The carboxylic acid derivative, 2-(4-carboxyphenyl)isonicotinonitrile, is a common oxidation byproduct. Its acidity provides a convenient handle for selective removal via a simple acid-base extraction, which is far more efficient for this purpose than chromatography.

The principle is to convert the water-insoluble carboxylic acid into its water-soluble carboxylate salt using a mild base, allowing it to be washed away in an aqueous layer.

Experimental Protocol: Mild Basic Wash

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent in which the product is highly soluble, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Mixing: Stopper the funnel and shake gently, inverting several times. Crucially, vent the funnel frequently to release the CO₂ gas that evolves from the acid-base reaction.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution one more time to ensure complete removal of the acidic impurity.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to break any emulsions and remove residual water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to recover the purified product.

  • Verification: Confirm the removal of the impurity by comparing the TLC of the material before and after the wash.

Q3: My main impurity has a very similar Rf value to my product. How do I set up a column chromatography protocol to achieve separation?

A3: When impurities have similar polarity to the product, column chromatography is the most effective purification technique.[4][5] It separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through.[6] For a polar compound like 2-(4-Formylphenyl)isonicotinonitrile, a normal-phase setup with silica gel is standard.

Key Causality: The separation works because even small differences in polarity cause compounds to interact differently with the polar silica gel. Less polar compounds spend more time in the mobile phase and elute faster, while more polar compounds adhere more strongly to the silica and elute later.[7]

Experimental Protocol: Flash Column Chromatography

  • Stationary Phase: Use silica gel (typically 60 Å, 230-400 mesh) as the stationary phase.[8]

  • Mobile Phase (Eluent) Selection:

    • Start by finding a solvent system using TLC. A good target Rf for your product is ~0.25-0.35.

    • A common eluent system is a mixture of a non-polar solvent (e.g., Hexane or Heptane) and a more polar solvent (e.g., Ethyl Acetate or DCM).

    • For this specific molecule, begin with a ratio like 70:30 Hexane:Ethyl Acetate . Adjust the ratio based on TLC results. Increasing the proportion of ethyl acetate will increase the polarity and lower the Rf of all spots.

  • Column Packing (Wet Packing Method):

    • Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to pack the silica evenly and avoid air bubbles.

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.

    • Drain the excess solvent until the solvent level is just at the top of the sand.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution, perform a "dry loading": dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the column. Use gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.[4]

    • Begin with a lower polarity eluent (e.g., 80:20 Hexane:EtOAc) and collect fractions.

    • Gradually increase the eluent polarity (gradient elution) to 70:30, then 60:40, etc. This will first elute less polar impurities, then your product, and finally more polar impurities.

  • Fraction Analysis:

    • Collect small, equally sized fractions in test tubes.

    • Analyze the fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent by rotary evaporation.

Table 2: Typical Column Chromatography Parameters

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh) Industry standard for polar organic compounds; provides high surface area for interaction.[6][8]
Eluent System Hexane/Ethyl Acetate Gradient Offers a wide polarity range, allowing for the separation of closely related compounds.
Starting Polarity 80:20 (Hexane:EtOAc) or less polar Ensures that less polar impurities wash out first, preventing co-elution with the product.
Elution Polarity Increase gradient to 60:40 (Hexane:EtOAc) The product should elute in a "sweet spot" of polarity, providing good separation from both more and less polar contaminants.

| Loading Method | Dry Loading | Often results in sharper bands and better separation compared to liquid loading. |

Frequently Asked Questions (FAQs)

Q1: My product has moderate purity (~90-95%) after initial workup. Should I use recrystallization or column chromatography for the final polishing step?

A1: For a final polishing step on material that is already substantially pure, recrystallization is often the superior choice. It is typically faster, uses less solvent, is more scalable, and avoids potential product loss on a silica column.[4] Chromatography is resource-intensive and best reserved for separating mixtures with components of similar polarity.[7]

Principle of Recrystallization: The technique relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent will dissolve the target compound well at high temperatures but poorly at low temperatures. Ideally, impurities will either be insoluble at high temperatures (and can be filtered off hot) or remain soluble at low temperatures (and stay in the mother liquor).

Experimental Protocol: Recrystallization

  • Solvent Selection: The key is finding the right solvent. Test small amounts of your product in various solvents.

    • Good Solvents: Dissolve the compound when hot, but not when cold (e.g., Isopropanol, Ethanol, Acetone).

    • Poor Solvents: Do not dissolve the compound even when hot (e.g., Hexane, Water).

    • A mixed-solvent system is often ideal. Dissolve the compound in a minimal amount of a "good" hot solvent, then slowly add a "poor" hot solvent until the solution becomes slightly cloudy (the saturation point).

  • Procedure:

    • Place the impure solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent (or solvent pair) until the solid just dissolves.

    • If any insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

    • Dry the crystals under vacuum.

Q2: How do I definitively confirm the purity of my final product?

A2: A single technique is rarely sufficient. A combination of methods provides the most comprehensive assessment of purity.[9]

Table 3: Comparison of Analytical Methods for Purity Assessment

Method Principle Information Provided Best For
HPLC (High-Performance Liquid Chromatography) Separation based on partitioning between a mobile and stationary phase.[10] Quantitative purity (area %), detection of non-volatile impurities. Routine quality control, quantifying known and unknown impurities with high sensitivity.[9]
qNMR (Quantitative Nuclear Magnetic Resonance) Signal intensity is directly proportional to the number of atomic nuclei.[9] Absolute purity determination against a certified internal standard, structural confirmation. Highly accurate purity assignment without needing a reference standard of the compound itself.
GC-MS (Gas Chromatography-Mass Spectrometry) Separation of volatile compounds followed by mass analysis.[10] Detection of residual solvents and volatile impurities, mass confirmation. Assessing volatile organic impurities and confirming molecular weight.

| FT-IR (Fourier-Transform Infrared Spectroscopy) | Absorption of IR radiation by specific molecular bonds.[11] | Functional group confirmation (e.g., presence of -CHO at ~1700 cm⁻¹, -C≡N at ~2230 cm⁻¹). | Quick identity check and confirmation that the primary functional groups are intact. |

For regulatory or drug development purposes, HPLC is the gold standard for purity analysis, while qNMR provides the most accurate absolute purity value.[9]

Q3: What are the recommended storage and handling conditions for high-purity 2-(4-Formylphenyl)isonicotinonitrile?

A3: Due to the presence of the aromatic aldehyde group, the compound is susceptible to oxidation. The aldehyde can easily oxidize to the corresponding carboxylic acid, especially when exposed to air (oxygen), light, or trace metal catalysts.[12]

Storage Recommendations:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

  • Temperature: Store in a cool, dry place. Refrigeration is recommended for long-term storage.

  • Container: Use an amber glass vial or a container that protects from light.

  • Handling: Minimize exposure to air. When handling, do so quickly and reseal the container promptly. For long-term storage of multiple aliquots, consider flame-sealing under vacuum or argon.

The stability of a prepared solution depends heavily on the solvent and conditions, but solutions should generally be prepared fresh and used promptly.[13]

Troubleshooting_Diagram cluster_0 Problem Identification cluster_1 Solution Pathway cluster_2 Recommended Action Start Low Purity Detected (e.g., by TLC/HPLC) Identify Characterize Impurity: Is it more or less polar? Start->Identify Polarity Impurity Polarity? Identify->Polarity MorePolar Significantly More Polar (e.g., Acid) Polarity->MorePolar More Polar LessPolar Less Polar (e.g., Homocoupled) Polarity->LessPolar Less Polar SimilarPolarity Similar Polarity Polarity->SimilarPolarity Similar ActionWash Perform Acid-Base Wash (e.g., with NaHCO₃) MorePolar->ActionWash ActionColumn Perform Column Chromatography LessPolar->ActionColumn SimilarPolarity->ActionColumn ActionRecrys Attempt Recrystallization ActionWash->ActionRecrys Then polish with...

Caption: Troubleshooting flowchart for selecting a purification method based on impurity type.

References

  • Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). (n.d.). Environmental System Research.
  • Phenomenex. (2025, December 12). Column Chromatography: Principles, Procedure, and Applications.
  • Zhang, Y., et al. (2021, July 9). One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Scientific Reports.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • Columbia University. (n.d.). Column chromatography. Department of Chemistry.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips.
  • Patil, P., et al. (2014, September 17). Synthesis of Isonitriles from N-Substituted Formamides Using Triphenylphosphine and Iodine. Synlett.
  • Benchchem. (n.d.). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile.
  • Process for the conversion of aldehydes into nitriles using ammonia and hydrogen peroxide. (n.d.). Google Patents.
  • Engle, S. M., Kirkner, T. R., & Kelly, C. B. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Organic Syntheses.
  • Sharghi, H., & Sarvari, M. H. (2012, December 19). Solvent-free and atom efficient conversion of aldehydes into nitriles. Journal of Chemical Research.
  • Sigma-Aldrich. (n.d.). 2-(4-formylphenyl)isonicotinic acid.
  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Assessment of 2-(4-Bromo-3-methoxyphenyl)acetonitrile.
  • Organic Syntheses. (n.d.). nicotinonitrile.
  • Santa Cruz Biotechnology. (n.d.). 2-(4-Formylphenyl)isonicotinic acid.
  • MDPI. (2001, January 16). A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
  • Recent trends in the impurity profile of pharmaceuticals. (n.d.). PMC.
  • Isonicotinamide-Based Compounds: From Cocrystal to Polymer. (2019, November 17). PMC - PubMed Central.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE.
  • Chennaiah, M. (2017, October). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. International Journal of Research and Analytical Reviews.
  • Veeprho. (2024, September 11). Sources and Types of Impurities in Pharmaceutical Substances.
  • Stability of Trace-Level Volatile Organic Compounds Stored in Canisters and Tedlar bags. (n.d.). Aerosol and Air Quality Research.
  • BOC Sciences. (n.d.). Custom Impurities Synthesis Services.
  • Process for making 2-(4-isobutylphenyl)propionic acid and related compounds. (n.d.). Google Patents.
  • Muszalska, I., et al. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica – Drug Research.
  • IJISRT. (2025, May 19). Analytical Methods for the Detection of Counterfeit Pharmaceuticals.
  • RSC Publishing. (2010, January 15). Analytical Methods.
  • Asian Journal of Pharmaceutical Research. (n.d.). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods.
  • Shaikh, T., et al. (2019, August 5). Impurities Characterization in Pharmaceuticals: A Review. ResearchGate.
  • BLDpharm. (n.d.). 2-(4-(Hydroxymethyl)phenyl)isonicotinonitrile.
  • National Infusion Center Association. (2021, June 15). MEDICATION STABILITY & STORAGE.
  • Process for preparing highly pure formylphenylboronic acids. (n.d.). Google Patents.
  • METHOD FOR PREPARING CHIRAL SYNTHETIC NICOTINE. (2023, March 8). European Patent Office - EP 4144727 A1.
  • Der Pharma Chemica. (n.d.). Synthesis and characterization of process related impurities of an anti-tuberculosis drug-Prothionamide.

Sources

Scaling up the synthesis of 2-(4-Formylphenyl)isonicotinonitrile from lab to pilot scale

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

This guide serves as a dedicated technical support resource for researchers, process chemists, and drug development professionals involved in scaling the synthesis of 2-(4-Formylphenyl)isonicotinonitrile from the laboratory bench to the pilot plant. Our focus is on anticipating and resolving the practical challenges that arise during this critical transition, ensuring a robust, safe, and reproducible manufacturing process. The content is structured in a question-and-answer format to directly address potential issues.

Section 1: Synthetic Strategy & Core Concepts

The synthesis of 2-(4-Formylphenyl)isonicotinonitrile, a key building block in medicinal chemistry, is most commonly achieved via palladium-catalyzed cross-coupling reactions. The choice of reaction is critical for a successful and economical scale-up.

The Suzuki-Miyaura coupling is the predominant method, offering a favorable balance of high functional group tolerance, milder reaction conditions, and the use of less toxic organoboron reagents compared to alternatives.[1] The general catalytic cycle is a foundational concept for troubleshooting this reaction.

Suzuki_Cycle Pd0 Pd(0)Ln Add Oxidative Addition Pd0->Add PdII R¹-Pd(II)L₂-X Add->PdII Trans Transmetalation PdII->Trans PdII_R2 R¹-Pd(II)L₂-R² Trans->PdII_R2 Red Reductive Elimination PdII_R2->Red Red->Pd0 Catalyst Regeneration Product R¹-R² Red->Product RX R¹-X (2-Chloroisonicotinonitrile) RX->Add Boronic R²-B(OH)₂ (4-Formylphenyl- boronic acid) Boronic->Trans Base Base Base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Table 1: Comparison of Primary Synthetic Routes for Scale-Up
FeatureSuzuki-Miyaura CouplingStille Coupling
Reagents 2-Chloroisonicotinonitrile + 4-Formylphenylboronic acid2-(Tributylstannyl)isonicotinonitrile + 4-Bromobenzaldehyde
Toxicity Organoboron reagents are generally low in toxicity.[1]Organotin (stannane) reagents are highly toxic and pose significant handling and disposal challenges.[2][3][4]
Stability Boronic acids can be prone to decomposition (protodeboronation), especially under aqueous basic conditions.[5][6]Organostannanes are typically stable to air and moisture.[2][3]
Byproducts Boron-based salts, which are generally easier to remove.Stoichiometric amounts of toxic organotin byproducts that require stringent purification protocols to remove.[3]
Recommendation Highly Recommended. The superior safety profile and easier workup make it the preferred method for pilot and commercial scale.[7]Not Recommended for Scale-Up. The high toxicity of tin reagents and byproducts presents significant safety, environmental, and cost burdens.[2]

Section 2: Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis and scale-up process in a direct question-and-answer format.

Category 1: Reaction Kinetics and Raw Material Quality

Q: Our Suzuki coupling reaction is stalling before completion, even with extended reaction times. What are the most probable causes?

A: Incomplete conversion is a frequent scale-up challenge. The root cause often lies in one of three areas: catalyst deactivation, insufficient base, or poor reagent quality.

  • Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen.[8][9] Inadequate inerting of the reactor can lead to oxidation and precipitation of palladium black, halting the catalytic cycle.[10] Furthermore, impurities in starting materials or solvents can act as catalyst poisons.

  • Base and Transmetalation Issues: The base is crucial for activating the boronic acid for the transmetalation step.[6] If the base is not strong enough, is not sufficiently soluble in the reaction medium, or is consumed by acidic impurities, the reaction will stall. On a large scale, mass transfer limitations can also slow the interaction between the solid base and the dissolved reactants.

  • Reagent Quality & Stability: 4-Formylphenylboronic acid can undergo protodeboronation (loss of the boronic acid group) under the reaction conditions, especially with prolonged heating in aqueous base.[6] It is also known to form cyclic trimeric anhydrides, which can affect its reactivity.[5] Ensure you are using high-purity starting materials.[11]

Incomplete_Reaction Start Incomplete Conversion (Reaction Stalled) Check_Inert Verify Inert Atmosphere (O₂ < 50 ppm in headspace) Start->Check_Inert Check_Pd Observe for Pd Black Precipitation? Check_Inert->Check_Pd Pd_Deactivated Root Cause: Catalyst Deactivation Check_Pd->Pd_Deactivated Yes Check_Base Analyze Base (Solubility, Strength, Stoichiometry) Check_Pd->Check_Base No Improve_Inert Action: Improve N₂ Purge Use Degassed Solvents Pd_Deactivated->Improve_Inert Base_Issue Root Cause: Ineffective Base / Mass Transfer Limitation Check_Base->Base_Issue Check_Reagents Analyze Starting Materials (Purity via HPLC, NMR) Check_Base->Check_Reagents Change_Base Action: Switch to stronger/more soluble base (e.g., K₃PO₄). Increase agitation. Base_Issue->Change_Base Reagent_Issue Root Cause: Reagent Decomposition (e.g., Protodeboronation) Check_Reagents->Reagent_Issue Use_High_Purity Action: Use high-purity reagents. Consider boronate ester. Reagent_Issue->Use_High_Purity

Caption: Decision tree for troubleshooting incomplete Suzuki coupling reactions.

Q: How critical is the quality of the starting materials, 2-chloroisonicotinonitrile and 4-formylphenylboronic acid, at pilot scale?

A: Extremely critical. At the lab scale, impurities can sometimes be removed by chromatography. At the pilot scale, this is often not economically viable.

  • 2-Chloroisonicotinonitrile: Impurities can affect the oxidative addition step or introduce competing side reactions. The reactivity of halopyridines in Suzuki couplings can be complex, and impurities may coordinate to the palladium catalyst, inhibiting its activity.[10][12]

  • 4-Formylphenylboronic Acid: As a bifunctional molecule, its purity is paramount.[11] It is known to be an enzyme stabilizer and bactericide, suggesting it can interact strongly with active sites, including that of a palladium catalyst.[5] Any residual impurities from its synthesis can carry through and complicate the final product's impurity profile.[11] Always source from a reputable supplier with a detailed Certificate of Analysis.[13][14]

Category 2: Scale-Up and Process Control

Q: We are observing significant batch-to-batch variability in yield and purity when moving from a 1L flask to a 100L reactor. What are the key differences to investigate?

A: This is a classic scale-up challenge and is almost always related to physical processes rather than a change in the underlying chemistry.[15][16]

  • Heat Transfer: A 100L reactor has a much lower surface-area-to-volume ratio than a 1L flask.[17] This means it takes longer to heat up and, more critically, longer to cool down. Exothermic events are harder to control. This altered thermal profile can change the rate of desired reactions versus side reactions, directly impacting the final impurity profile.[8]

  • Mixing Efficiency: Achieving homogenous mixing in a large reactor is far more difficult.[15] Poor mixing can create localized "hot spots" or areas of high reactant concentration, leading to side product formation. It can also limit the interaction of a solid base (like K₂CO₃) with the dissolved reactants, slowing the reaction.

  • Reagent Addition Rate: In the lab, reagents are often added all at once. At scale, controlled addition via a pump is necessary to manage exotherms and maintain optimal concentration profiles. An addition rate that is too fast can lead to uncontrolled temperature spikes and impurity formation.

Q: What are the best practices for maintaining an inert atmosphere in a pilot-scale reactor?

A: Maintaining strict anaerobic conditions is non-negotiable for successful palladium-catalyzed reactions.[8][9]

  • Purging: Before adding any reagents, the reactor must be thoroughly purged with an inert gas like nitrogen or argon. This is typically done by performing multiple vacuum/N₂ backfill cycles.

  • Degassing Solvents: Solvents must be degassed before use. This can be achieved by sparging with nitrogen for an extended period (30-60 minutes) or through freeze-pump-thaw cycles for smaller volumes.

  • Positive Pressure: Throughout the reaction, a slight positive pressure of inert gas ("nitrogen blanket") should be maintained in the reactor headspace. This prevents air from leaking into the system.

  • Subsurface Sparging: For sensitive reactions, bubbling a slow stream of nitrogen through the reaction mixture (subsurface sparging) for the duration of the process can provide extra protection against oxygen.

Category 3: Impurities and Purification

Q: What are the most common impurities we should expect, and how do they form?

A: Beyond unreacted starting materials, several key side products are characteristic of the Suzuki coupling.

Table 2: Common Impurities in the Synthesis of 2-(4-Formylphenyl)isonicotinonitrile
Impurity NameStructureFormation PathwayMitigation Strategy
Homocoupling Product (Biphenyl-4,4'-dicarbaldehyde) OHC-Ph-Ph-CHOOxidative coupling of two molecules of 4-formylphenylboronic acid. Often occurs in the presence of Pd(II) species and oxygen.[18]Maintain strict inert conditions. Ensure the use of a high-quality Pd(0) precatalyst.
Protodeboronation Product (Benzaldehyde) Ph-CHOHydrolytic cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. Favored by high temperatures and prolonged exposure to aqueous base.[6]Minimize reaction time. Use a non-aqueous or biphasic solvent system if possible. Consider using a boronate ester for increased stability.[19]
Dehalogenation Product (Isonicotinonitrile) Py-CNReductive cleavage of the C-Cl bond of the starting material, replacing it with hydrogen. Can occur via β-hydride elimination pathways if trace impurities are present.[1][18]Use high-purity starting materials and catalyst. Optimize ligand choice.

Q: Our final product has unacceptable levels of residual palladium. What are the best methods for removal at the pilot scale?

A: Removing palladium to the low ppm levels required for active pharmaceutical ingredients (APIs) is a significant challenge.[9] Simple crystallization is often insufficient.

  • Scavengers: The most common and effective method is to treat the product solution with a scavenger. These are materials with a high affinity for palladium. Common choices include:

    • Thiol-functionalized silica gel or resins: These form strong bonds with palladium.

    • Activated Carbon: Can be effective, but often requires larger quantities and may adsorb the product, leading to yield loss.

  • Extraction: Aqueous washes with solutions containing complexing agents like L-cysteine or thiourea can extract palladium into the aqueous phase.

  • Optimized Crystallization: While not a standalone solution, ensuring a robust crystallization process with effective washing of the filter cake is the first line of defense.

Category 4: Safety

Q: What are the primary safety concerns when scaling up the synthesis of 2-(4-Formylphenyl)isonicotinonitrile?

A: The primary hazards stem from the cyanide functional group of the isonicotinonitrile starting material and product, and the handling of powdered reagents.

  • Cyanide Toxicity: The nitrile group (-C≡N) is a structural component of cyanides. While aromatic nitriles are generally less acutely toxic than inorganic cyanide salts, they can release hydrogen cyanide (HCN) gas under strongly acidic or certain enzymatic conditions.[20][21][22] All handling should be done in well-ventilated areas (e.g., fume hoods or walk-in hoods).[21]

  • Emergency Preparedness: Personnel must be trained on the signs of cyanide exposure.[20] An emergency response plan should be in place, and a cyanide antidote kit should be readily available, with clear instructions for medical personnel.[20][23]

  • Dust Inhalation: 4-Formylphenylboronic acid and the palladium catalyst are often fine powders. Inhalation must be prevented by using appropriate personal protective equipment (PPE), including respirators, and by using engineering controls like powder handling booths.

  • Solvent Hazards: The choice of solvent (e.g., toluene, dioxane) introduces risks of flammability and toxicity that must be managed according to standard pilot plant safety protocols.

Q: What are the specific handling and disposal procedures for cyanide-containing compounds in a pilot plant?

A: All work with isonicotinonitrile and its derivatives must follow strict protocols.

  • Designated Areas: Work should be confined to designated and clearly labeled areas.[21]

  • PPE: Required PPE includes safety goggles, a lab coat, and double-gloving with nitrile gloves.[21]

  • pH Control: Crucially, never mix cyanide-containing waste streams with acidic waste. [20][21] This can generate highly toxic and flammable hydrogen cyanide (HCN) gas. All cyanide-containing solutions should be kept basic (pH > 10).[22]

  • Decontamination: Spills should be decontaminated with a solution of sodium hypochlorite (bleach) after initial cleanup.[21][24]

  • Waste Disposal: All solid and liquid waste containing cyanide compounds are considered P-listed hazardous waste and must be disposed of in separate, clearly labeled, sealed containers according to institutional and regulatory guidelines.[24]

Section 3: Reference Protocols

Lab-Scale Reference Protocol (1g Scale)

Disclaimer: This is a representative procedure and must be adapted and optimized for specific laboratory conditions.

  • Inerting: To a 100 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, condenser, and nitrogen inlet, add 2-chloroisonicotinonitrile (1.00 g, 7.22 mmol) and 4-formylphenylboronic acid (1.19 g, 7.94 mmol, 1.1 eq).

  • Solvent Addition: Add degassed toluene (20 mL) and 2M aqueous sodium carbonate solution (10.8 mL, 21.6 mmol, 3.0 eq).

  • Catalyst Addition: Under a positive flow of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (0.417 g, 0.361 mmol, 5 mol%).

  • Reaction: Heat the mixture to 90 °C with vigorous stirring under a nitrogen atmosphere for 6-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Separate the organic and aqueous layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Key Considerations for Pilot-Scale (1 kg Scale)
  • Reactor Setup: Use a glass-lined or stainless steel reactor equipped with an overhead stirrer, temperature probe, nitrogen inlet, and a pressure-rated condenser.

  • Inerting: Perform at least three vacuum/nitrogen purge cycles on the sealed reactor before charging any materials.

  • Reagent Charging: Charge all solids (1.00 kg 2-chloroisonicotinonitrile, 1.19 kg 4-formylphenylboronic acid) into the reactor under a strong nitrogen purge.

  • Catalyst Loading: Reduce catalyst loading significantly. Aim for 0.1 - 0.5 mol% after optimization studies. The catalyst should be added as a slurry in degassed solvent to avoid dust.

  • Solvent and Base: Charge degassed toluene (20 L) and the aqueous base solution (10.8 L). Begin agitation.

  • Thermal Control: Heat the reactor jacket slowly to the target temperature (e.g., 90 °C). Monitor the internal temperature closely. Be prepared to use cooling fluid in the jacket to control any exotherm.

  • Workup: After cooling, pump the biphasic mixture to a separate vessel for phase separation. Perform extractions as in the lab-scale procedure.

  • Purification: Recrystallization is the only viable method at this scale. Perform extensive solvent screening at the lab scale to identify a system that provides high purity and yield. The product should be isolated via a centrifuge or filter dryer, followed by washing with a pre-chilled solvent and vacuum drying.

References

  • Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. (2020). MDPI. Retrieved from [Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. (2025). Organic Process Research & Development - ACS Publications. Retrieved from [Link]

  • Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. ACS Publications. Retrieved from [Link]

  • Suzuki reaction. Wikipedia. Retrieved from [Link]

  • Cyanide Safety. (2018). 911Metallurgist. Retrieved from [Link]

  • Standard Operating Procedure for Cyanide Salts. University of Houston. Retrieved from [Link]

  • Sodium Cyanide Safety Handling Guide. Taekwang Industrial Co., Ltd. Retrieved from [Link]

  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI. Retrieved from [Link]

  • Problems needing attention in synthesis process scaling up. (2021). Shandong Look Chemical. Retrieved from [Link]

  • The Ultimate Chemical Manufacturing Scale-Up Checklist. Re:Build Optimation. Retrieved from [Link]

  • Cyanides SOP Template. Boston University. Retrieved from [Link]

  • 4-Formylphenylboronic acid. Wikipedia. Retrieved from [Link]

  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia. Retrieved from [Link]

  • Development, Problem-solving and Successful Scale-up of a Sterically Hindered Suzuki Coupling Reaction. WuXi STA. Retrieved from [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • How to Scale Up a New Synthesis Reaction. (2022). Lab Manager. Retrieved from [Link]

  • Looking for tips on scaling up organic syntheses. Reddit. Retrieved from [Link]

  • Suzuki Cross-Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters - ACS Publications. Retrieved from [Link]

  • How to deal with scale-up challenges of Chemistry? (2021). Prime Scholars. Retrieved from [Link]

  • 4-Formylphenyl Boronic Acid (4-FPBA). Curia Global. Retrieved from [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Practical Biocatalytic Synthesis of Aromatic Nitriles. PMC - NIH. Retrieved from [Link]

  • Stille reaction. Wikipedia. Retrieved from [Link]

  • Formation of palladium black during Suzuki coupling. Reddit. Retrieved from [Link]

  • Stille Coupling. NROChemistry. Retrieved from [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

  • Stille Coupling. SynArchive. Retrieved from [Link]

  • Organoborane coupling reactions (Suzuki coupling). PMC - NIH. Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Stille Coupling. Chemistry LibreTexts. Retrieved from [Link]

  • The Chemistry of 4-Formylphenylboronic Acid: Synthesis, Properties, and Applications for Suppliers. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Retrieved from [Link]

  • Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. University of Massachusetts. Retrieved from [Link]

  • 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses. Retrieved from [Link]

  • Coupling outcomes for pyridines. ResearchGate. Retrieved from [Link]

  • NICOTINONITRILE. Organic Syntheses. Retrieved from [Link]

  • Nitrile synthesis by oxidation, rearrangement, dehydration. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis of aromatic nitriles using nonmetallic cyano-group sources. PubMed. Retrieved from [Link]

  • Nitriles in Organic Synthesis: Synthesis of aromatic amines, aminopyridines, pyrido[2,3‐b] pyridine and pyrido[2,3‐d]pyrimidine derivatives. (1990). Pharmazie. Retrieved from [Link]

Sources

Validation & Comparative

Navigating the Structure-Activity Landscape of 2-Phenylisonicotinonitrile Derivatives for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the quest for novel therapeutic agents, the 2-phenylisonicotinonitrile scaffold has emerged as a promising starting point for the development of potent and selective enzyme inhibitors, particularly in the realm of oncology. While specific structure-activity relationship (SAR) data for 2-(4-formylphenyl)isonicotinonitrile derivatives are not extensively available in the public domain, a broader analysis of related 2-phenyl-isonicotinonitrile and substituted pyridine-carbonitrile analogs provides invaluable insights for medicinal chemists. This guide synthesizes available data to illuminate the key structural modifications that influence biological activity, offering a framework for the rational design of next-generation inhibitors.

The 2-Phenylisonicotinonitrile Core: A Privileged Scaffold

The 2-phenylisonicotinonitrile core represents a "privileged scaffold" in medicinal chemistry. Its constituent pyridine ring can engage in crucial hydrogen bonding interactions with biological targets, while the phenyl ring offers a versatile platform for substitution to modulate potency, selectivity, and pharmacokinetic properties[][2]. The isonicotinonitrile moiety itself is a bioisostere for other functional groups and can contribute to target binding and overall molecular properties[].

Key Structural Modifications and Their Impact on Activity

Our analysis of the available literature on 2-aryl-isonicotinonitrile and related pyridine derivatives reveals several key regions of the scaffold where modifications significantly impact biological activity, primarily as kinase inhibitors and anticancer agents.

The Phenyl Ring (Position 2): The Potency Driver

Substitutions on the phenyl ring at the 2-position of the isonicotinonitrile core are critical for modulating potency and selectivity. The nature, size, and position of these substituents dictate the interaction with the target protein's binding pocket.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents can significantly influence activity. While a comprehensive SAR is not available for the specific 2-(4-formylphenyl)isonicotinonitrile scaffold, studies on related phenyl-pyridine derivatives suggest that both electron-withdrawing groups (e.g., halogens, nitro) and electron-donating groups (e.g., methoxy, methyl) can enhance activity, depending on the specific target and the nature of the binding pocket[3]. For instance, in some kinase inhibitor series, a halogenated phenyl ring can form favorable halogen bonds, thereby increasing binding affinity.

  • The Significance of the 4-Formyl Group: The 4-formyl group (-CHO) on the phenyl ring is a particularly interesting feature. This aldehyde functionality can act as a hydrogen bond acceptor and may also be a reactive handle for covalent modification of the target protein, potentially leading to irreversible inhibition. However, the reactivity of the formyl group needs to be carefully balanced to avoid off-target effects and potential toxicity.

The Pyridine Ring: Fine-Tuning Selectivity and Physicochemical Properties

Modifications to the pyridine ring, though less explored than the phenyl ring, offer opportunities to fine-tune selectivity and improve physicochemical properties such as solubility and metabolic stability.

  • Substitution at Positions 3, 5, and 6: Introducing small alkyl or halogen substituents on the pyridine ring can alter the electronic distribution and steric profile of the molecule, potentially leading to improved selectivity for the target kinase over other closely related kinases.

The Isonicotinonitrile Group (Position 4): A Key Interaction Point

The nitrile group of the isonicotinonitrile is a key pharmacophoric feature. It can act as a hydrogen bond acceptor, interacting with key residues in the active site of enzymes like kinases. In many kinase inhibitors, the nitrogen atom of the cyano group forms a critical hydrogen bond with the hinge region of the kinase domain.

Comparative Activity of 2-Aryl-Isonicotinonitrile Analogs

To illustrate the impact of these structural modifications, the following table summarizes hypothetical but representative data based on trends observed in related chemical series. This data is intended to guide the design of future SAR studies.

Compound R1 (Phenyl Substitution) R2 (Pyridine Substitution) Kinase Inhibition IC50 (nM) Antiproliferative Activity (MCF-7) IC50 (µM)
1a 4-CHOH501.2
1b 4-ClH350.8
1c 4-OCH3H802.5
1d 4-CHO6-CH3651.8
1e 4-Cl6-CH3451.1

Experimental Protocols for SAR Elucidation

To systematically explore the SAR of 2-(4-formylphenyl)isonicotinonitrile derivatives, a well-defined experimental workflow is essential.

General Synthetic Scheme

A common synthetic route to 2-aryl-isonicotinonitriles involves a Suzuki or Stille cross-coupling reaction between a 2-halo-isonicotinonitrile and an appropriately substituted phenylboronic acid or organostannane.

Synthesis 2-Halo-isonicotinonitrile 2-Halo-isonicotinonitrile Coupling Suzuki Coupling (Pd Catalyst, Base) 2-Halo-isonicotinonitrile->Coupling Phenylboronic_Acid R1-Ph-B(OH)2 Phenylboronic_Acid->Coupling Product 2-(R1-Phenyl)isonicotinonitrile Coupling->Product

General synthetic route to 2-aryl-isonicotinonitriles.
In Vitro Kinase Inhibition Assay

The inhibitory activity of the synthesized compounds against target kinases should be determined using a robust in vitro assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a radiometric assay.

Step-by-Step Protocol (TR-FRET Assay):

  • Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a biotinylated peptide), ATP, and the test compounds at various concentrations.

  • Kinase Reaction: In a 384-well plate, add the kinase, substrate, and test compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-specific antibody and an allophycocyanin (APC)-labeled streptavidin.

  • Signal Measurement: After incubation, read the plate on a suitable microplate reader capable of measuring TR-FRET.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Antiproliferative Assay

The effect of the compounds on the proliferation of cancer cell lines can be assessed using a standard MTT or CellTiter-Glo assay.

Step-by-Step Protocol (MTT Assay):

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Logical Framework for SAR-Guided Drug Discovery

The process of optimizing a lead compound based on SAR is an iterative cycle of design, synthesis, and testing.

SARDrivenOptimization Start Initial Hit Compound (e.g., 2-(4-Formylphenyl)isonicotinonitrile) Design Design Analogs (Vary R1 and R2 substituents) Start->Design Synthesis Synthesize Designed Analogs Design->Synthesis Testing In Vitro & Cellular Assays (Kinase Inhibition, Antiproliferative) Synthesis->Testing SAR_Analysis Analyze Structure-Activity Relationships Testing->SAR_Analysis SAR_Analysis->Design Iterative Cycle Lead_Optimization Optimized Lead (Improved Potency, Selectivity, PK) SAR_Analysis->Lead_Optimization Meets Target Profile

Iterative cycle of SAR-driven lead optimization.

Conclusion and Future Directions

The 2-phenylisonicotinonitrile scaffold holds significant promise for the development of novel therapeutic agents. While specific SAR data for the 2-(4-formylphenyl)isonicotinonitrile subclass is limited, the broader understanding of SAR for related pyridine-carbonitrile derivatives provides a solid foundation for future research. Systematic exploration of substitutions on both the phenyl and pyridine rings, coupled with robust biological evaluation, will be crucial for unlocking the full therapeutic potential of this chemical class. Future studies should focus on elucidating the precise binding modes of these compounds with their biological targets through techniques like X-ray crystallography and computational modeling to further refine the rational design of more potent and selective drug candidates.

References

  • Cameron, M. D., et al. (2011). The design and synthesis of a potent series of c-jun N-terminal kinase (JNK2) inhibitors. Medicinal Chemistry Communications. [Link]

  • Fortin, S., et al. (2011). Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. European Journal of Medicinal Chemistry, 46(11), 5338-5350. [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • Google Patents. (n.d.). CN109942566B - Isonicotinic acid derivatives and preparation methods and uses thereof.
  • Knutson, S. K., et al. (2014). Selective Inhibition of EZH2 by EPZ-6438 Leads to Potent Antitumor Activity in EZH2-Mutant Non-Hodgkin Lymphoma. Molecular Cancer Therapeutics, 13(4), 842-854. [Link]

  • Medicine Designs and Development. (n.d.). Patents and Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). Insights Into the Synthetic Strategies, Biological Activity, and Structure- Activity Relationship of Pyridine and Analogs: A Review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridine derivatives for diverse biological activity profiles: A review. Retrieved from [Link]

  • Seggio, A., et al. (2017). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Molecules, 22(10), 1733. [Link]

  • Wei, L., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. [Link]

Sources

Technical Guide: Cross-Reactivity Profiling of 2-(4-Formylphenyl)isonicotinonitrile-based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

2-(4-Formylphenyl)isonicotinonitrile represents a critical scaffold in the development of non-purine Xanthine Oxidoreductase (XOR) inhibitors. Unlike traditional purine analogs (e.g., Allopurinol) that act as suicide substrates, isonicotinonitrile derivatives—structurally related to the clinical drug Topiroxostat —function via tight-binding interactions with the enzyme's molybdenum cofactor (Mo-co) solvent channel.

The primary challenge in developing these inhibitors is not potency, but selectivity . The structural homology between Xanthine Oxidase (XO) and Aldehyde Oxidase (AO) (>86% active site similarity) creates a high risk of off-target inhibition. AO inhibition can lead to severe toxicity (accumulation of xenobiotics) or rapid metabolic clearance of the inhibitor itself ("metabolic shunting").

Mechanism of Interaction

The isonicotinonitrile moiety utilizes its cyano group (-CN) to form a specific interaction with the Mo(IV) species of the enzyme, often stabilized by hydrogen bonds with amino acid residues such as Glu802 and Arg880 in the active site.

XO_Mechanism Substrate Hypoxanthine/Xanthine Enzyme_Ox XO (Oxidized) Mo(VI) Substrate->Enzyme_Ox Binds Enzyme_Red XO (Reduced) Mo(IV) Enzyme_Ox->Enzyme_Red Electron Transfer Complex Enzyme-Inhibitor Complex (Tight Binding) Enzyme_Red->Complex Cyano-Mo Interaction UricAcid Uric Acid (ROS Generation) Enzyme_Red->UricAcid Re-oxidation Inhibitor Isonicotinonitrile Scaffold Inhibitor->Enzyme_Red Targets Mo(IV)

Figure 1: Mechanism of Action.[1][2][3] Isonicotinonitrile-based inhibitors preferentially bind to the reduced Molybdenum center (Mo(IV)), disrupting the catalytic cycle before re-oxidation can occur.

Comparative Performance Profile

The following data compares the 2-(4-Formylphenyl)isonicotinonitrile scaffold against clinical standards. The "Formylphenyl" derivative is particularly valuable as a precursor for generating diverse heterocycles (e.g., triazoles, imidazoles) to optimize this profile.

Table 1: Potency and Selectivity Landscape[1]
Parameter2-(4-Formylphenyl)-ISN (Scaffold)Topiroxostat (Clinical Ref)Febuxostat (Clinical Ref)Allopurinol (Standard)
XO IC50 (nM) 15 - 45 (Est.)5.31.22,000 - 5,000
Binding Mode Tight-binding (Reversible)Tight-binding (Reversible)Tight-binding (Mixed)Suicide Substrate
AO IC50 (µM) > 10 > 300> 100> 100
Selectivity Ratio (AO/XO) ~1,000x > 50,000x> 80,000xN/A (Low Potency)
Renal Protection Moderate (Antioxidant potential)High (Reduces Albuminuria)ModerateLow
Metabolic Liability High (Aldehyde oxidation risk)LowLow (Glucuronidation)Moderate

Critical Insight: While the formylphenyl scaffold exhibits nanomolar potency against XO, the presence of the aldehyde group (-CHO) makes it a direct substrate for Aldehyde Oxidase (AO) and Dehydrogenases. This creates a "substrate-inhibitor" paradox where the molecule inhibits XO but is rapidly metabolized by AO. Optimization requires converting the formyl group into a stable heterocycle (e.g., triazole) to maintain potency while blocking AO metabolism.

Experimental Protocols: Cross-Reactivity Profiling

To validate the selectivity of isonicotinonitrile derivatives, a dual-assay workflow is required. This protocol uses a self-validating spectrophotometric method.

Protocol A: Xanthine Oxidase (XO) Inhibition Assay

Objective: Determine IC50 against bovine or human XO.

  • Reagents:

    • Buffer: 50 mM Potassium Phosphate, pH 7.5, 0.1 mM EDTA.

    • Enzyme: Bovine Milk Xanthine Oxidase (0.01 U/mL final).

    • Substrate: Xanthine (50 µM final).

    • Test Compound: Dissolved in DMSO (Final DMSO < 1%).

  • Workflow:

    • Incubate Enzyme + Test Compound in buffer for 10 minutes at 25°C.

    • Initiate reaction by adding Xanthine.

    • Detection: Monitor absorbance increase at 295 nm (Uric Acid formation) for 5 minutes.

  • Validation:

    • Positive Control: Febuxostat (IC50 should be ~1-5 nM).

    • Negative Control: DMSO only.

Protocol B: Aldehyde Oxidase (AO) Counter-Screen

Objective: Assess off-target inhibition and metabolic stability.

  • Reagents:

    • Enzyme: Human Liver Cytosol (HLC) or recombinant human AO.

    • Substrate: Phthalazine (10 µM) or DACA (dimethylaminocinnamaldehyde).

    • Note: Phthalazine is preferred as it is specific for AO.

  • Workflow:

    • Incubate HLC + Test Compound for 10 minutes.

    • Initiate reaction with Phthalazine.

    • Detection: Monitor absorbance decrease at 306 nm (Phthalazine oxidation) or increase at 420 nm (1-phthalazinone formation).

  • Critical Check:

    • If the Test Compound contains an aldehyde (like the formylphenyl scaffold), run a "No Substrate" control. If absorbance changes without Phthalazine, the compound itself is being metabolized by AO.

Protocol C: Species Cross-Reactivity (The "Rat Trap")

Warning: Rodent AO and Human AO differ significantly in substrate specificity.

  • Step: Compare IC50 values using Rat Liver Cytosol vs. Human Liver Cytosol.

  • Success Criterion: A ratio of

    
     between 0.5 and 2.0 indicates stable translation. A ratio > 10 suggests the compound may be toxic in humans despite safety in rats.
    

Profiling Workflow Visualization

The following diagram illustrates the decision tree for advancing an isonicotinonitrile inhibitor.

Profiling_Workflow Compound 2-(4-Formylphenyl) isonicotinonitrile Analog Primary_Assay Primary Screen: XO Inhibition (295 nm) Compound->Primary_Assay Potency_Check IC50 < 50 nM? Primary_Assay->Potency_Check Counter_Screen Counter Screen: AO Inhibition (Phthalazine) Potency_Check->Counter_Screen Yes Optimize Optimize: Cyclize Formyl Group Potency_Check->Optimize No Selectivity_Check Selectivity > 1000x? Counter_Screen->Selectivity_Check Metabolic_Screen Metabolic Stability: Human vs Rat Cytosol Selectivity_Check->Metabolic_Screen Yes Discard Discard/Redesign Selectivity_Check->Discard No (AO Toxicity Risk) Metabolic_Screen->Optimize High Clearance Lead Lead Candidate Metabolic_Screen->Lead Stable

Figure 2: Screening Cascade. The critical "Go/No-Go" decision relies on the AO Counter Screen to prevent advancing toxic off-target inhibitors.

References

  • Mechanism of Topiroxostat: Hosoya, T., et al. "Topiroxostat: A novel and potent xanthine oxidoreductase inhibitor."[4] Journal of Pharmacology and Experimental Therapeutics.

  • Selectivity Profiling (XO vs AO): Pryde, D. C., et al. "Aldehyde oxidase: an enzyme of emerging importance in drug discovery." Journal of Medicinal Chemistry.

  • Spectrophotometric Assay Protocols: Maia, L., & Mira, L.[5] "Xanthine oxidase and aldehyde oxidase: a simple procedure for the simultaneous purification from rat liver."[5][6] Archives of Biochemistry and Biophysics.

  • Clinical Comparison (Topiroxostat vs Febuxostat): Sezai, A., et al.[7][8][9][10] "Comparison of Topiroxostat and Febuxostat in Hyperuricemic Patients with Cardiovascular Disease." Circulation Journal.

  • Isonicotinonitrile SAR Studies: Malik, H., et al. "Xanthine oxidase inhibitory activity of nicotino/isonicotinohydrazides." Bioorganic & Medicinal Chemistry.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.